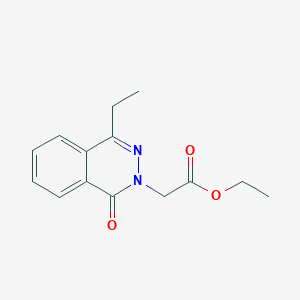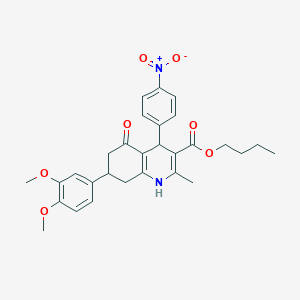
3-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a formyl group at the 4-position of the pyrazole ring and a nitrile group at the end of a hexane chain
Méthodes De Préparation
The synthesis of 3-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. This reaction forms the basic pyrazole structure.
Introduction of the Formyl Group: The formyl group can be introduced at the 4-position of the pyrazole ring using a Vilsmeier-Haack reaction. This involves the reaction of the pyrazole with a formylating agent such as POCl3 in the presence of DMF.
Attachment of the Hexanenitrile Chain: The hexanenitrile chain can be attached to the pyrazole ring through a nucleophilic substitution reaction. This involves the reaction of the pyrazole with a suitable alkyl halide, such as 5-bromohexanenitrile, under basic conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
3-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens, nitro groups, and alkyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group would yield 3-(4-carboxy-1H-pyrazol-1-yl)-5-methylhexanenitrile, while reduction of the nitrile group would yield 3-(4-formyl-1H-pyrazol-1-yl)-5-methylhexylamine.
Applications De Recherche Scientifique
Medicinal Chemistry: Pyrazole derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound could be explored for its potential as a drug candidate.
Materials Science: The compound could be used as a building block for the synthesis of novel materials with unique properties, such as conducting polymers or coordination complexes.
Chemical Biology: The compound could be used as a probe to study biological processes involving pyrazole-containing molecules, such as enzyme inhibition or receptor binding.
Mécanisme D'action
The mechanism of action of 3-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile would depend on its specific application. In medicinal chemistry, the compound could exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, the formyl group could form covalent bonds with nucleophilic residues in the active site of an enzyme, thereby inhibiting its activity. The nitrile group could also participate in hydrogen bonding or hydrophobic interactions with the target protein.
Comparaison Avec Des Composés Similaires
3-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile can be compared with other pyrazole derivatives, such as:
3-(4-Formyl-1H-pyrazol-1-yl)propanenitrile: This compound has a shorter alkyl chain compared to this compound, which could affect its physical and chemical properties.
4-(3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl)benzoic Acid: This compound contains a fluorophenyl group and a benzoic acid moiety, which could impart different biological activities compared to this compound.
4-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)benzoic Acid: This compound has a phenyl group at the 3-position of the pyrazole ring, which could influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and alkyl chain length, which could result in distinct physical, chemical, and biological properties.
Propriétés
Formule moléculaire |
C11H15N3O |
|---|---|
Poids moléculaire |
205.26 g/mol |
Nom IUPAC |
3-(4-formylpyrazol-1-yl)-5-methylhexanenitrile |
InChI |
InChI=1S/C11H15N3O/c1-9(2)5-11(3-4-12)14-7-10(8-15)6-13-14/h6-9,11H,3,5H2,1-2H3 |
Clé InChI |
DBIZURWXFUCYKV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CC#N)N1C=C(C=N1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-aminophenyl)-1H-benzo[d]imidazol-4-amine](/img/structure/B11772462.png)

![3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine](/img/structure/B11772470.png)
![2-Ethylbutyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11772473.png)



![9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B11772515.png)
![Ethyl 2-(2-fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B11772527.png)




